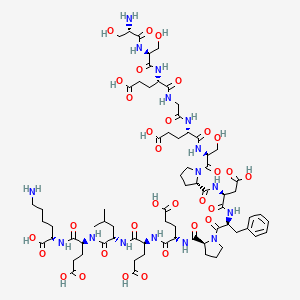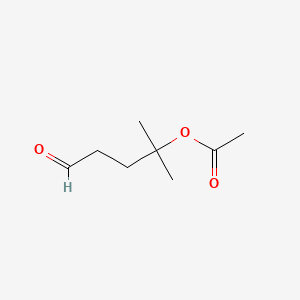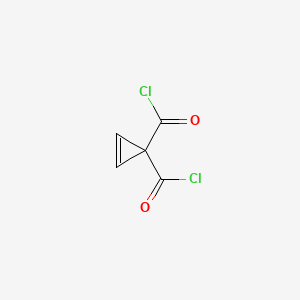
2-Picoline,5-(1-methoxyvinyl)-(6CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Picoline,5-(1-methoxyvinyl)-(6CI) is a chemical compound that belongs to the family of picoline derivatives. It is a yellow liquid with a pungent odor and is primarily used in scientific research. This compound has gained significant attention in recent years due to its potential applications in the field of pharmacology and medicinal chemistry.
作用機序
The exact mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells, viruses, and bacteria. This compound may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Picoline,5-(1-methoxyvinyl)-(6CI) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells.
実験室実験の利点と制限
The advantages of using 2-Picoline,5-(1-methoxyvinyl)-(6CI) in lab experiments include its potent antitumor, antiviral, and antibacterial activities. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 2-Picoline,5-(1-methoxyvinyl)-(6CI). One potential direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
In conclusion, 2-Picoline,5-(1-methoxyvinyl)-(6CI) is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of pharmacology and medicinal chemistry. It has been shown to exhibit potent antitumor, antiviral, and antibacterial activities and may have potential as a therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 2-Picoline,5-(1-methoxyvinyl)-(6CI) can be achieved through various methods, including the reaction of 2-picoline with acrolein in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on the reaction conditions.
科学的研究の応用
2-Picoline,5-(1-methoxyvinyl)-(6CI) has been extensively studied for its potential applications in the field of pharmacology and medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
特性
CAS番号 |
102879-35-6 |
|---|---|
製品名 |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
分子式 |
C9H11NO |
分子量 |
149.193 |
IUPAC名 |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
InChIキー |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=C)OC |
同義語 |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)


![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)


![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)
